methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate
Overview
Description
1H-indazoles are a class of organic compounds that have been studied for their potential applications in various fields . They are typically synthesized through a Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols .
Synthesis Analysis
The synthesis of 1H-indazoles involves a Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols . This process is realized through a hydrazine-directed C–H functionalization pathway .Molecular Structure Analysis
The molecular structure of 1H-indazoles is complex and involves a [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include a Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols . This reaction is facilitated by a hydrazine-directed C–H functionalization pathway .Scientific Research Applications
Synthesis and Transformation into Polyfunctional Heterocyclic Systems
Methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate and its analogs are versatile synthons for the preparation of polysubstituted heterocyclic systems. Research by Pizzioli et al. (1998) demonstrates their use in synthesizing pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Preparation of N3-Protected 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-ones
Selič, Grdadolnik, and Stanovnik (1997) utilized methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are important for creating heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).
Facilitating the Synthesis of Meridianin Analogues
Časar et al. (2005) showed that treating methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate with various (thio)ureas in the presence of an acid led to high yields of meridianine analogues, a new family of compounds (Časar, Bevk, Svete, & Stanovnik, 2005).
Synthesis of 3-Heteroarylindoles
Jakše, Svete, Stanovnik, and Golobič (2004) used methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate to synthesize condensed indolylpyrimidones and indolylpyranones, indicating its role in creating diverse indole-based compounds (Jakše, Svete, Stanovnik, & Golobič, 2004).
Parallel Solution-Phase Synthesis of Fused Pyrimidones
Čebašek et al. (2004) developed a method for parallel solution-phase synthesis of fused pyrimidones using methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate, showcasing its utility in streamlined synthetic processes (Čebašek, Wagger, Bevk, Jakše, Svete, & Stanovnik, 2004).
Development of Indole-Based Dynamin GTPase Inhibitors
Gordon et al. (2013) utilized derivatives of methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate in the development of second-generation indole-based inhibitors for dynamin GTPase, a protein important in cellular processes (Gordon, Venn-Brown, Robertson, Young, Chau, Mariana, Whiting, Chircop, Robinson, & McCluskey, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16(2)9-12(14(17)18-3)11-8-15-13-7-5-4-6-10(11)13/h4-9,15H,1-3H3/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPHBTGCNQOMHH-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CNC2=CC=CC=C21)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=CNC2=CC=CC=C21)\C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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